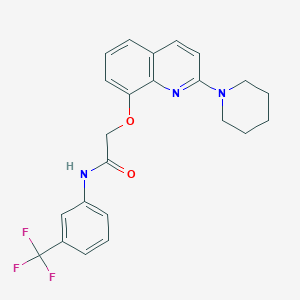

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

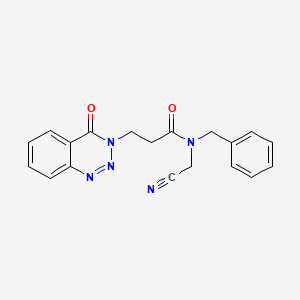

The synthesis of compounds related to "2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide" often involves multi-component reactions, which allow for the efficient combination of several reactants into complex structures in a single operation. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized using a Passerini three-component reaction, highlighting the versatility and efficiency of such methods in constructing complex molecular architectures (Taran et al., 2014).

Molecular Structure Analysis

The analysis of molecular structures often involves detailed spectroscopic techniques and computational methods. For compounds like "2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide," crystallography provides insights into molecular conformation, bonding, and interactions. Studies such as those on mefloquine derivatives offer valuable information on the crystal structures and anti-tubercular activities, revealing the potential biological relevance of similar compounds (Wardell et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, which dictate their participation in various chemical reactions. Synthesis pathways often involve nucleophilic substitutions, condensation reactions, and the use of catalysts to achieve specific structural features. For example, the preparation of N-substituted derivatives demonstrates the compound's versatility in forming biologically active molecules through targeted chemical modifications (Khalid et al., 2014).

科学的研究の応用

Structural Insights

The crystal structure of related quinoline and piperidine derivatives has been studied to understand their extended conformation and interaction characteristics. For instance, the structure of OPC-21268 shows an extended conformation through its quinolone, piperidine, phenyl rings, and acetamide side chain, stabilized by intermolecular hydrogen bonds (Kido, Kondo, Yamashita, & Ogawa, 1994). Such structural studies provide a foundation for understanding the molecular architecture and potential interaction sites of 2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide.

Synthetic Applications

The compound and its analogs have been synthesized and modified for various applications. The synthesis of s-Triazine-Based Thiazolidinones, including similar amide derivatives, highlights the versatility of these compounds in creating antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012). Additionally, the Passerini three-component reaction has been employed to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, showcasing the chemical flexibility and potential for generating diverse bioactive molecules (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Biological Activities

Research into the biological activities of related compounds has shown promising results in various areas. For example, 2-(Quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibitory effects against Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to cell models (Pissinate et al., 2016). This suggests potential therapeutic applications for tuberculosis treatment. Furthermore, the synthesis and evaluation of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives for positive inotropic activity indicate the utility of these compounds in cardiovascular research (Zhang, Cui, Hong, Quan, & Piao, 2008).

特性

IUPAC Name |

2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-23(25,26)17-7-5-8-18(14-17)27-21(30)15-31-19-9-4-6-16-10-11-20(28-22(16)19)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGSSDYNUYURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)

![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)